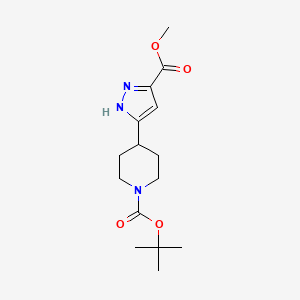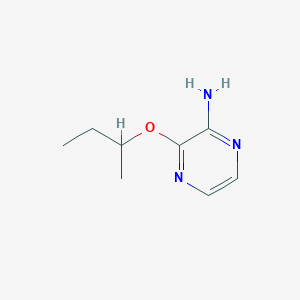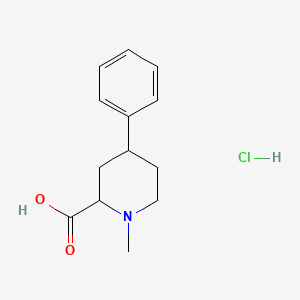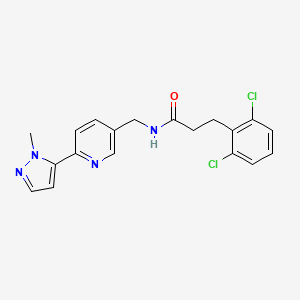
3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with chlorophenyl and pyridine components, which are part of the structure of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of chlorophenyl and pyridine derivatives. For instance, one study describes the synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine compounds, which are synthesized and then assayed for biological activity against various bacteria and fungi . The synthesis process includes the use of IR, 1H-NMR, Mass spectral data, elemental analysis, and thin-layer chromatography to elucidate the structures of the products.
Molecular Structure Analysis
The molecular structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, has been determined by single-crystal X-ray diffraction analysis . This compound is a racemic compound with a crystal structure belonging to the monoclinic space group. The crystallographic data provided, such as cell dimensions and space group, are essential for understanding the three-dimensional arrangement of atoms within the crystal.
Chemical Reactions Analysis
While the specific chemical reactions of "3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide" are not detailed in the provided papers, the synthesis and biological screening of related compounds suggest that these types of molecules may undergo reactions that are relevant to their biological activity. The intermolecular hydrogen bonds mentioned in the crystal structure analysis of a related compound indicate that such interactions could play a role in the reactivity and biological function of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystallographic characteristics, such as density and molecular weight, as well as their biological activities. For example, the compound N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide has a density of 1.204 g/cm³ and exhibits good antifungal activity against several pathogens . These properties are crucial for understanding the potential applications of these compounds in biological contexts.
科学的研究の応用
Anticancer and Antimicrobial Agents
Compounds incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine have demonstrated promising anticancer activity against a wide panel of cancer cell lines, as well as in vitro antibacterial and antifungal activities. These findings suggest potential applications of related compounds in developing new anticancer and antimicrobial agents. Molecular docking studies further support the potential utility of these compounds in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Structure and Spectroscopic Analysis
Detailed spectroscopic and quantum chemical analyses of compounds with similar structural features have been conducted to understand their molecular structure, vibrational modes, and electronic properties. These studies provide a foundational understanding that can be applied in the design of molecules with desired physical and chemical properties for specific scientific and industrial applications (C. Sivakumar, B. Revathi, V. Balachandran, B. Narayana, Vinutha V. Salian, N. Shanmugapriya, K. Vanasundari, 2021).
Antifungal Activity
The synthesis of novel compounds, such as N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and their structural analysis have led to discoveries of significant antifungal activities against various pathogenic strains. This highlights the potential of structurally related compounds for use in developing new antifungal agents (Xue Si, 2009).
Antimicrobial and Anti-inflammatory Agents
Research into pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has shown these compounds to possess significant antibacterial, antifungal, and anti-inflammatory activities. Such studies underscore the versatility of these heterocyclic frameworks in the development of new therapeutic agents (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).
Molecular Docking and Screening
The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including their molecular docking screenings towards specific proteins, have revealed moderate to good binding energies. This indicates the potential of these compounds in targeted drug design and development, especially as antimicrobial and antioxidant agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c1-25-18(9-10-24-25)17-7-5-13(11-22-17)12-23-19(26)8-6-14-15(20)3-2-4-16(14)21/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCYAMSJPLINKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)
![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)
![N-[[4-(7-Oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2504292.png)
![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)
![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)
![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)
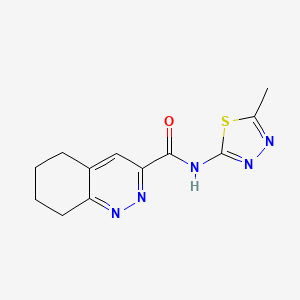
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)
